molecular formula C10H4F3NS B2640629 6-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS No. 2121264-35-3

6-(Trifluoromethyl)benzothiophene-2-carbonitrile

Cat. No.: B2640629
CAS No.: 2121264-35-3
M. Wt: 227.2
InChI Key: TULVEWJHOKJORR-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzothiophene-2-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the 6-position and a cyano (-CN) group at the 2-position. Such derivatives are of interest in medicinal chemistry, agrochemicals, and materials science due to their unique electronic and steric properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULVEWJHOKJORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-(trifluoromethyl)benzothiophene with cyanogen bromide under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 6-(Trifluoromethyl)benzothiophene-2-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

6-(Trifluoromethyl)benzothiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(Trifluoromethyl)benzothiophene-2-carbonitrile with three structurally related compounds:

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Compound 12)

  • Substituents: 6-phenyl (aromatic), 3-cyano, and tetrahydro (saturated) backbone. Lacks the trifluoromethyl group.
  • Synthesis : Prepared via reflux of precursors in acetic acid with phthalic anhydride, yielding a crystalline product (56% yield, m.p. 277–278°C).
  • The phenyl group at position 6 introduces steric bulk but lacks the electron-withdrawing effect of CF₃.

6-Methylbenzothiophene

  • Properties :
    • Methyl is electron-donating, increasing electron density on the benzothiophene ring.
    • Lower lipophilicity compared to CF₃ derivatives, impacting membrane permeability in biological systems.

6-Nitrobenzothiophene Derivatives

  • Substituents: Nitro (-NO₂) groups are strongly electron-withdrawing but less stable under reducing conditions than CF₃.
  • Reactivity :
    • Nitro groups facilitate electrophilic substitution but may decompose under harsh conditions, whereas CF₃ enhances stability.

Data Table: Structural and Physicochemical Comparison

Compound Substituents Melting Point (°C) Synthesis Method Key Properties
This compound 6-CF₃, 2-CN Not reported Likely via Suzuki coupling or nitration High lipophilicity, metabolic stability
Compound 12 6-Ph, 3-CN, tetrahydro backbone 277–278 Reflux in acetic acid with anhydride Crystalline, moderate yield (56%)
6-Methylbenzothiophene 6-CH₃ Not reported Friedel-Crafts alkylation Lower stability, electron-donating effects

Research Findings and Implications

Electronic Effects

  • The trifluoromethyl group in this compound withdraws electron density via inductive effects, stabilizing the aromatic system and directing electrophilic attacks to specific positions. This contrasts with methyl or phenyl substituents, which donate electrons or introduce steric hindrance .

Biological Activity

6-(Trifluoromethyl)benzothiophene-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both a trifluoromethyl group, which enhances lipophilicity and metabolic stability, and a carbonitrile moiety, which can engage in hydrogen bonding with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3N, and it features a benzothiophene ring substituted with a trifluoromethyl group and a carbonitrile group. The presence of these functional groups contributes to its diverse reactivity and interaction with biological systems.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, while the carbonitrile group can form critical interactions with proteins involved in various metabolic pathways. This dual functionality allows for modulation of enzyme activity and receptor interactions, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzothiophene derivatives have demonstrated effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive bacteria, suggesting it could serve as a lead compound in developing new antibiotics .

Table 1: Antimicrobial Activity of Benzothiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Benzothiophene derivative AEscherichia coli64 µg/mL
Benzothiophene derivative BPseudomonas aeruginosa16 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast and lung cancer cell lines. The compound appears to disrupt cell cycle progression and promote cell death through the activation of apoptotic pathways.

Case Study:
In vitro studies conducted by Cai et al. demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity .

Anti-inflammatory Effects

Benzothiophene derivatives have also shown promise as anti-inflammatory agents. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β has been reported in studies involving similar compounds. This activity suggests that this compound may modulate inflammatory responses through the inhibition of specific signaling pathways.

Table 2: Anti-inflammatory Activity

CompoundCytokine InhibitionIC50 (µM)
This compoundTNF-α20 µM
Benzothiophene derivative CIL-1β25 µM
Benzothiophene derivative DIL-630 µM

Q & A

Q. What are the recommended synthetic methodologies for 6-(Trifluoromethyl)benzothiophene-2-carbonitrile?

Answer: The synthesis typically involves cyclization reactions and functional group transformations. For example:

  • Stepwise Cyclization: A tetrachloromonospirocyclotriphosphazene intermediate can react with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, monitored by thin-layer chromatography (TLC) for reaction completion. Triethylamine is often used to neutralize byproducts like HCl .
  • Sigmatropic Rearrangement: Cascade reactions, such as [3,3]-sigmatropic rearrangements followed by aromatization, are effective for constructing benzothiophene cores. These reactions require precise temperature control (e.g., 0°C for initiation) and anhydrous solvents like THF .

Q. How is the crystal structure of this compound determined?

Answer: X-ray crystallography is the gold standard:

  • Data Collection: Single crystals are mounted on a diffractometer, and intensity data are collected using Mo-Kα radiation.
  • Structure Solution: Programs like SHELXS (for small molecules) or SHELXD (for macromolecules) solve phase problems via direct methods or Patterson maps .
  • Refinement: SHELXL refines atomic coordinates and thermal parameters, with special attention to the trifluoromethyl group’s disorder, which may require constrained refinement .

Q. Which analytical techniques confirm the molecular structure and purity?

Answer:

  • NMR Spectroscopy: 19F^{19}\text{F} NMR identifies trifluoromethyl groups (δ ~ -60 to -70 ppm), while 1H^{1}\text{H} NMR resolves aromatic protons in the benzothiophene ring.
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments consistent with the carbonitrile group.
  • Elemental Analysis: Validates stoichiometry, particularly for nitrogen and sulfur content .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound?

Answer:

  • Disorder in Trifluoromethyl Groups: The CF3_3 group’s rotational freedom often leads to partial occupancy sites. Use SHELXL ’s PART instruction to model disorder, applying isotropic displacement parameters for fluorine atoms .
  • Thermal Motion Artifacts: High thermal motion in the benzothiophene ring can distort electron density maps. Low-temperature data collection (e.g., 100 K) mitigates this .
  • Software Workflow: Combine WinGX (for data integration) and ORTEP-3 (for graphical representation) to visualize and validate hydrogen bonding networks .

Q. How are hydrogen-bonding patterns analyzed in its crystal lattice?

Answer:

  • Graph Set Analysis: Apply Etter’s formalism to classify hydrogen bonds (e.g., D , S , R motifs). For example, a D^2$$_2(8) motif may describe dimeric interactions between nitrile and aromatic protons .
  • Directionality: The carbonitrile group (C≡N) often acts as a hydrogen-bond acceptor. Use Mercury (CCDC) or Platon to calculate bond angles and distances, ensuring they fall within standard ranges (e.g., N···H = 2.2–2.8 Å) .

Q. What mechanistic insights explain cyclization reactions during synthesis?

Answer:

  • Electrophilic Aromatic Substitution: The trifluoromethyl group directs electrophiles to the benzothiophene’s 6-position via electron-withdrawing effects. DFT calculations (e.g., Gaussian) model transition states to confirm regioselectivity .
  • Carbene Intermediates: In cyclopropane-forming steps, Simmons-Smith reagents generate carbenes that insert into π systems. 13C^{13}\text{C} NMR isotope labeling tracks carbene migration pathways .

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